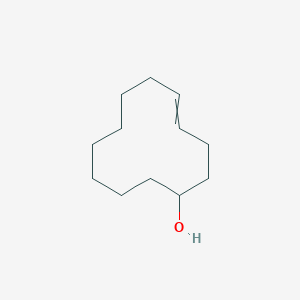

Cyclododec-4-en-1-ol

Description

Cyclododec-4-en-1-ol is a cyclic monoterpene alcohol characterized by a 12-membered carbon ring containing a double bond at position 4 and a hydroxyl group at position 1. This structural configuration imparts unique physicochemical properties, making it valuable in fragrance synthesis and organic chemistry applications. The compound’s strained cyclic framework and amphiphilic nature (due to the hydroxyl group) influence its reactivity, solubility, and stability compared to linear or saturated analogs.

Properties

CAS No. |

61537-73-3 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

cyclododec-4-en-1-ol |

InChI |

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h4,6,12-13H,1-3,5,7-11H2 |

InChI Key |

LPVZEAPQEVQVGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC=CCCC(CCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododec-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of cyclododec-4-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of cyclododecatriene. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to selectively reduce the double bonds .

Chemical Reactions Analysis

Types of Reactions: Cyclododec-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: Cyclododec-4-en-1-one

Reduction: Cyclododecane

Substitution: Cyclododec-4-en-1-yl chloride

Scientific Research Applications

Cyclododec-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododec-4-en-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its role as an intermediate in organic synthesis involves nucleophilic and electrophilic reactions that facilitate the formation of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis contrasts Cyclododec-4-en-1-ol with structurally related compounds, focusing on molecular attributes, reactivity, and applications.

Structural and Molecular Comparison

| Compound Name | Structure | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | Cyclic, unsaturated | C₁₂H₂₂O | Not provided | 12-membered ring with double bond (C4) and hydroxyl group (C1); high ring strain. |

| (4Z)-4-Dodecen-1-ol | Linear, unsaturated | C₁₂H₂₄O | 40642-37-3 | Linear chain with Z-configured double bond (C4); hydroxyl at terminal C1. |

| Cyclododecanol | Cyclic, saturated | C₁₂H₂₄O | 1724-39-6 | Fully saturated 12-membered ring; lacks double bond, reducing strain. |

Physicochemical Properties

- This compound: The cyclic structure and unsaturation likely result in higher boiling points (>250°C estimated) compared to linear analogs due to increased molecular rigidity and intermolecular interactions.

- (4Z)-4-Dodecen-1-ol: Linear structure reduces steric hindrance, leading to lower boiling points (~220–230°C estimated) and higher volatility. The Z-configuration may influence dipole interactions and solubility in nonpolar solvents .

- Cyclododecanol: Saturation eliminates ring strain, increasing thermal stability but reducing reactivity in oxidation or addition reactions.

Research Findings and Limitations

Current literature on this compound is sparse, with most data inferred from structural analogs like (4Z)-4-Dodecen-1-ol . Key gaps include:

- Experimental validation of boiling points, solubility, and toxicity.

- Comparative studies on catalytic hydrogenation efficiency between cyclic and linear unsaturated alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.